molecular formula C11H18N2 B1440125 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine CAS No. 959239-41-9

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine

Cat. No.: B1440125
CAS No.: 959239-41-9
M. Wt: 178.27 g/mol
InChI Key: VLKDKWYBQJERMT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is an organic compound that features a pyridine ring attached to a butanamine chain with two methyl groups at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(3-pyridinyl)-1-butanone: A ketone derivative with similar structural features.

    3,3-Dimethyl-1-(3-pyridinyl)-1-butanol: An alcohol derivative with a hydroxyl group instead of an amine.

Uniqueness

3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is unique due to its amine functionality, which imparts distinct chemical reactivity and biological activity compared to its ketone and alcohol counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1-pyridin-3-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-11(2,3)7-10(12)9-5-4-6-13-8-9/h4-6,8,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKDKWYBQJERMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670518
Record name 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-41-9
Record name 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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